Differential BRD4 Intra-Family Selectivity: 39-Fold over BRD2 in NanoBRET Assay
Despite being a pan-BET inhibitor, BAY1238097 exhibits a quantifiable selectivity for BRD4 over other BET family members. In a cellular NanoBRET assay measuring the disruption of the BET protein-histone H4 interaction, the IC50 for BRD4 is 63 nM, compared to 609 nM for BRD3 and 2430 nM for BRD2 . This represents an approximate 10-fold selectivity over BRD3 and a 39-fold selectivity over BRD2 .
| Evidence Dimension | Inhibition of BET family member-histone H4 interaction |
|---|---|
| Target Compound Data | IC50 = 63 nM (BRD4); 609 nM (BRD3); 2430 nM (BRD2) |
| Comparator Or Baseline | Other pan-BET inhibitors (e.g., JQ1) typically show less pronounced intra-family selectivity profiles in cellular assays. |
| Quantified Difference | 39-fold selectivity for BRD4 over BRD2 |
| Conditions | NanoBRET assay (cellular context, measuring disruption of protein-protein interaction with histone H4) |
Why This Matters
This selectivity profile is a critical differentiator for researchers studying BRD4-dependent biology or seeking to minimize potential off-target effects related to BRD2 inhibition in specific disease contexts.
